molecular formula C12H20Cl2N2O B7984490 (S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B7984490
M. Wt: 279.20 g/mol
InChI Key: YCIMHZXMQUDNAF-IDMXKUIJSA-N
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Description

(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidin-3-amine core with a 3-methoxybenzyl group attached to the nitrogen atom, and it is commonly found in its dihydrochloride salt form for increased stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-3-amine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination reactions, often using catalysts to improve yield and selectivity. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid, enhancing its stability and ease of handling.

Chemical Reactions Analysis

(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

  • Reduction: Reduction reactions can be performed to reduce any oxidized forms back to the amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • N-oxide derivatives from oxidation reactions.

  • Reduced amine forms from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.

  • Biology: It serves as a tool in biological studies to investigate the role of specific neurotransmitters and receptors.

  • Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and as a precursor for drug development.

  • Industry: It is utilized in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which (S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: is unique due to its specific structural features and potential applications. Similar compounds include:

  • Pyrrolidin-3-amine derivatives: These compounds share the pyrrolidin-3-amine core but differ in their substituents.

  • 3-Methoxybenzyl derivatives: These compounds contain the 3-methoxybenzyl group but have different core structures.

  • Other amine derivatives: Compounds with similar amine functionalities but different aromatic or aliphatic groups.

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Properties

IUPAC Name

(3S)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-10(7-12)8-14-6-5-11(13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMHZXMQUDNAF-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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